![molecular formula C13H14F3NO B2502012 N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2325237-16-7](/img/structure/B2502012.png)
N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide is an organic compound characterized by the presence of a cyclopropyl group attached to a propanamide backbone, with a trifluoromethyl-substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide typically involves the reaction of cyclopropylamine with 3-[4-(trifluoromethyl)phenyl]propanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques, including distillation and crystallization, are employed to ensure the final product meets stringent quality standards.
化学反应分析
Types of Reactions
N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
作用机制
The mechanism of action of N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl and trifluoromethyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use, with ongoing research aimed at elucidating these mechanisms in greater detail.
相似化合物的比较
Similar Compounds
N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide: Shares the trifluoromethyl-substituted phenyl ring but differs in the presence of a cyano group and methacrylamide backbone.
Flutamide: An anti-androgen drug with a similar trifluoromethyl-substituted phenyl ring, used in the treatment of prostate cancer.
3-(3-Chloro-4-methoxyphenyl)-N-(2-(trifluoromethyl)phenyl)propanamide: Another propanamide derivative with different substituents on the phenyl ring.
Uniqueness
N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to its combination of a cyclopropyl group and a trifluoromethyl-substituted phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N-cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)10-4-1-9(2-5-10)3-8-12(18)17-11-6-7-11/h1-2,4-5,11H,3,6-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIQRTJNSSZKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole](/img/structure/B2501929.png)
![2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B2501931.png)

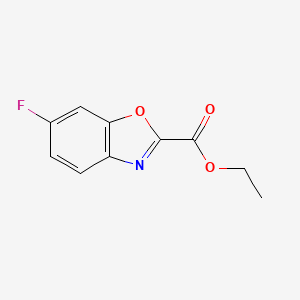
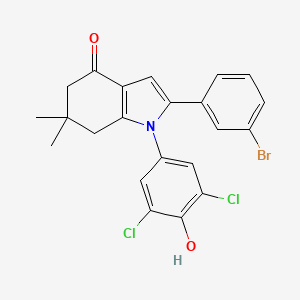
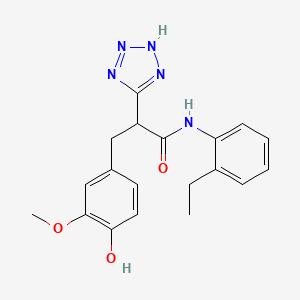
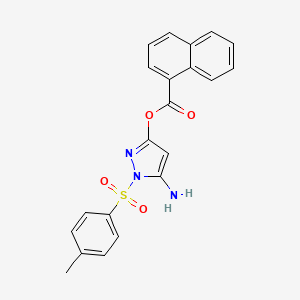

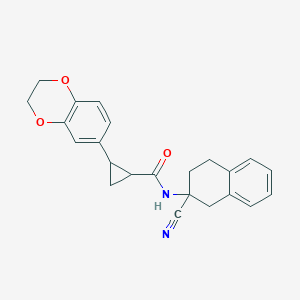
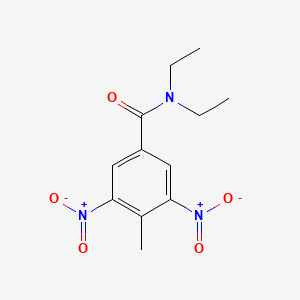
![2,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B2501945.png)
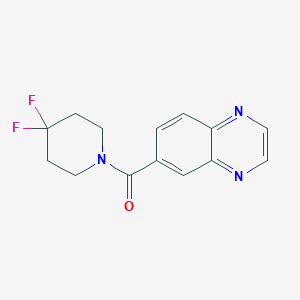
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methanesulfonylbenzamide](/img/structure/B2501949.png)
carbohydrazide](/img/structure/B2501951.png)
